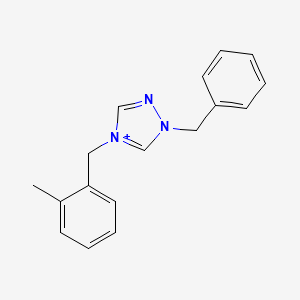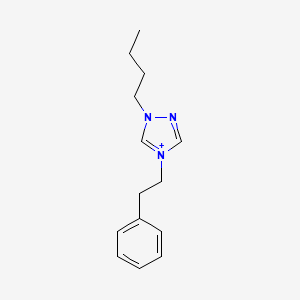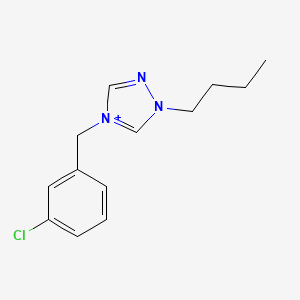
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(1-vinylpyrrolidone)-graft-(1-triacontene) (PVP-g-C30) is a novel polymer that has gained significant attention in the field of biomaterials due to its unique properties. PVP-g-C30 is a copolymer of 1-vinylpyrrolidone and 1-triacontene, which is synthesized using a free-radical polymerization method. This polymer has a high molecular weight and is highly soluble in water, making it an ideal candidate for various biomedical applications.
Aplicaciones Científicas De Investigación
Metal Binding Properties
- Crosslinked poly(N-vinylpyrrolidone) has shown potential in binding metals like Fe(III), Cu(II), and Ni(II). This property is significant in applications involving the formation of complexes with these metals (Pande et al., 2000).
Surface Functionalization of Degradable Polymers
- N-vinylpyrrolidone has been grafted onto surfaces of degradable polymers, resulting in improved wettability and biocompatibility. This has implications for biomedical applications such as cell growth and adhesion (Källrot et al., 2006).
Synthesis of Permselective Membranes
- The grafting of N-vinylpyrrolidone onto poly(tetrafluoroethylene–hexafluoropropylene–vinylidene fluoride) films has been explored for creating permselective membranes. These membranes have potential applications in filtering and removing heavy metals from solutions (Dessouki et al., 1999).
Catalysis in Organic Transformations
- Poly(vinylpyrrolidone)-grafted silica has been used as a catalyst for chemoselective reduction of aldehydes and ketones to alcohols. This shows potential for applications in organic synthesis (Ghasemi et al., 2017).
Creation of Antifouling Surfaces
- Poly(N-vinylpyrrolidone)-grafted surfaces exhibit excellent resistance to protein and bacterial adhesion, making them suitable for biomedical applications such as creating antifouling surfaces (Liu et al., 2013).
Biomedical Applications
- Poly(N-vinylpyrrolidone) modified surfaces are explored for preventing nonspecific protein adsorption, showing promise as antifouling surface modifiers in biomedical fields (Liu et al., 2013).
Biocompatible Drug Delivery Systems
- Graft copolymers of poly(N-vinylpyrrolidone) have been studied for their potential as drug delivery vehicles, indicating their use in sustained release of hydrophilic drugs (Yuan et al., 2011).
Adsorbent Media for Dye Effluents
- Polyvinylpyrrolidone/1-triacontene copolymer fibers have been used as adsorbent media for dye effluents, demonstrating their utility in environmental applications (O’Haire et al., 2016).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) involves the grafting of 1-triacontene onto poly(1-vinylpyrrolidone) using a radical polymerization reaction.", "Starting Materials": [ "1-vinylpyrrolidone", "1-triacontene", "AIBN (azobisisobutyronitrile)", "toluene", "ethanol", "hexanes" ], "Reaction": [ "Polymerization of 1-vinylpyrrolidone using AIBN as a radical initiator in toluene at 70-80°C for 24 hours to obtain poly(1-vinylpyrrolidone)", "Grafting of 1-triacontene onto poly(1-vinylpyrrolidone) via radical polymerization using AIBN as a radical initiator in toluene at 70-80°C for 24 hours", "Purification of the product by precipitation in ethanol followed by washing with hexanes" ] } | |
Número CAS |
136445-69-7 |
Nombre del producto |
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) |
Fórmula molecular |
C15H14N2O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





